(2-Methyl-3-(trifluoromethyl)phenyl)methanamine

Description

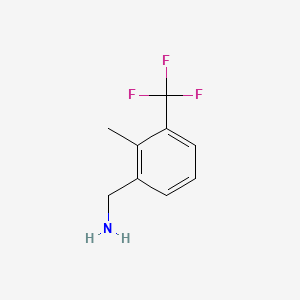

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine (CAS: 93919-56-3, C₉H₁₀F₃N) is a benzylamine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 2-position of the phenyl ring. Its molecular structure (CC1=C(C=CC=C1C(F)(F)F)CN) confers high lipophilicity and metabolic stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . It is synthesized via catalytic reduction of 3-(trifluoromethyl)benzamide derivatives, achieving a 77% yield in optimized conditions .

Properties

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYVXJSOJCMWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline (Intermediate I)

-

- React 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and N-chlorosuccinimide in a solvent such as dichloroethane.

- Control temperature below 30 °C during addition.

- Stir at room temperature for 6–10 hours.

- Add triethylamine and reflux for 10 hours.

- Work-up by cooling, water addition, phase separation, solvent removal, and vacuum distillation.

-

- Yield: ~78–80%

- HPLC purity: >95–97%

-

- The methylthio group is introduced regioselectively at the benzylic position.

- Triethylamine neutralizes HCl formed and promotes reflux conditions.

Step 2: Conversion to 6-chloro-2-chloromethyl-3-trifluoromethylaniline Hydrochloride (Intermediate II)

-

- Dissolve Intermediate I in dichloroethane.

- Add sulfonyl chloride at room temperature, stirring for 2 hours.

- Bubble hydrogen chloride gas until solids dissolve completely.

- Filter and wash the precipitate with petroleum ether.

-

- Yield: ~83–86%

- HPLC purity: >95%

-

- Sulfonyl chloride converts methylthio to chloromethyl.

- Hydrogen chloride gas ensures formation of hydrochloride salt, improving crystallinity and isolation.

Step 3: Catalytic Hydrogenation to (2-Methyl-3-(trifluoromethyl)phenyl)methanamine

-

- Place Intermediate II in a pressure reactor with ethanol, Pd/C catalyst, and base (e.g., sodium hydroxide).

- Hydrogenate under 4–6 kg/cm² hydrogen pressure for 48–56 hours at ambient temperature.

- Filter catalyst, remove solvent, and distill residue under reduced pressure.

-

- Yield: 70–75%

- GC purity: >99%

- Product confirmed by GC-MS (m/z 175)

-

- Hydrogenation replaces chloromethyl with methyl group and reduces any residual functionalities.

- Sodium hydroxide or other bases maintain reaction conditions and catalyst activity.

Summary Table of Key Reaction Parameters and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-3-trifluoromethylaniline → 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline | Dimethyl sulfide, N-chlorosuccinimide, triethylamine, dichloroethane, reflux, <30°C addition | 78–80 | >95–97 (HPLC) | Controlled temp, triethylamine neutralization |

| 2 | Intermediate I → 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride | Sulfonyl chloride, HCl gas, dichloroethane, room temp, filtration | 83–86 | >95 (HPLC) | Formation of hydrochloride salt for isolation |

| 3 | Intermediate II → this compound | Pd/C catalyst, ethanol, NaOH, H2 pressure (4–6 kg/cm²), 48–56 h | 70–75 | >99 (GC) | Catalytic hydrogenation, high purity |

Alternative Preparation Routes

From Alpha-Methyl-3-Trifluoromethyl-Phenethyl Chloride (US Patent US3792048A)

- Reaction of appropriate amines (e.g., isopropylamine) with alpha-methyl-3-trifluoromethyl-phenethyl chloride yields phenethylamines.

- Hydrolysis of ester hydrochloride salts with HCl and recrystallization affords free amines.

- This method is less direct and involves multiple steps including ester formation and hydrolysis.

- Yields and purity data are less detailed but this route is useful for preparing various substituted phenethylamines.

Research Findings and Industrial Considerations

The method using 2-chloro-3-trifluoromethylaniline as starting material is preferred for industrial scale due to:

- Use of commercially available, inexpensive raw materials.

- Avoidance of highly toxic reagents such as butyl lithium or methyl iodide.

- High yield and purity with straightforward purification.

- Environmentally benign by-products and safer reaction conditions.

The catalytic hydrogenation step is critical for high purity and yield, requiring optimized hydrogen pressure and reaction time.

The synthetic route avoids low-temperature lithiation and methylation steps that are costly and hazardous.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. One notable application is in the production of Flunixin Meglumine , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the nucleophilic substitution of the compound to form Flunixin, which acts by inhibiting cyclooxygenase enzymes, thereby reducing inflammation and pain .

Case Study: Flunixin Meglumine Synthesis

- Starting Material : 2-Methyl-3-(trifluoromethyl)phenylmethanamine.

- Process : The compound undergoes a series of chemical reactions including nitration and halogenation to produce Flunixin.

- Yield : The synthetic method reported yields between 28% to 50%, depending on the reaction conditions .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives that have potential applications in agrochemicals and fine chemicals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological applications.

Synthetic Methods

The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine can be achieved through multiple steps:

- Preparation of 3-nitro-4-methylbenzenesulfonic acid.

- Formation of 2-nitro-6-trifluoromethyl toluene.

- Hydrogenation reduction using palladium-charcoal catalyst .

Chemical Properties and Identification

The compound has distinct chemical properties that make it suitable for various applications:

- Molecular Formula : C9H10F3N

- Molecular Weight : 189.181 g/mol

- CAS Number : 771572-43-1

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [2-methyl-3-(trifluoromethyl)phenyl]methanamine |

| PubChem CID | 46737516 |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)CN |

Applications in Cell Biology

Recent studies have indicated potential applications of this compound in cell biology, particularly in cell culture systems where it can serve as a reagent for modifying cellular components or as a precursor for biologically active compounds .

Mechanism of Action

The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) : Electron-withdrawing nature stabilizes adjacent groups, reducing oxidation susceptibility. In (2-Methyl-3-(trifluoromethyl)phenyl)methanamine , the -CF₃ group at the 3-position creates steric hindrance, limiting enzymatic degradation .

- Methyl (-CH₃) : At the 2-position, the methyl group enhances π-π stacking in receptor binding compared to unsubstituted benzylamines .

- Fluorine (-F) : In [4-Fluoro-2-(trifluoromethyl)phenyl]methanamine , the 4-fluoro substituent increases polarity (logP ~2.1 vs. ~2.8 for the parent compound), improving aqueous solubility .

Key Research Findings

- Bioactivity : This compound derivatives show promise in circadian clock modulation due to their rigid aromatic core .

- Stability: Bis-CF₃ analogues (e.g., (3,5-Bis(trifluoromethyl)phenyl)methanamine) exhibit prolonged half-lives in vivo (~6.2 hours) compared to mono-CF₃ derivatives (~3.8 hours) .

- Toxicity : Chlorinated variants (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine ) require careful handling (H302, H315 hazards) .

Biological Activity

(2-Methyl-3-(trifluoromethyl)phenyl)methanamine, also known by its CAS number 771572-43-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The trifluoromethyl group is known for its strong electron-withdrawing properties, enhancing the lipophilicity and metabolic stability of the molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. Studies have indicated that compounds with trifluoromethyl groups can modulate receptor activities, particularly those related to the NMDA (N-methyl-D-aspartate) receptor, which is implicated in numerous neuropsychiatric disorders such as Alzheimer's disease and epilepsy .

Biological Activities

-

Neuropharmacological Effects

- Research has shown that derivatives of trifluoromethyl-substituted phenyl compounds exhibit enhanced binding affinities at NMDA receptor sites. For instance, the introduction of a trifluoromethyl group can increase binding affinity significantly compared to non-fluorinated analogs .

- A study indicated that the substitution of an iodine atom with a trifluoromethyl group led to nearly a two-fold increase in binding affinity at the PCP (phencyclidine) binding site of NMDA receptors .

-

Antimicrobial Activity

- Compounds containing the trifluoromethyl group have been evaluated for their antimicrobial properties. In particular, this compound derivatives showed promising results against various Gram-positive and Gram-negative bacteria as well as fungi .

- The presence of the trifluoromethyl group was crucial for maintaining antimicrobial activity; compounds lacking this substituent were found to be inactive .

-

Potential Therapeutic Applications

- The compound has been explored for its potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems effectively .

- Additionally, it shows promise in developing selective agents against pathogens like Chlamydia, where derivatives demonstrated significant antichlamydial activity .

Study 1: NMDA Receptor Modulation

A comparative study evaluated various trifluoromethyl-substituted compounds for their binding affinities at NMDA receptors. The results indicated that compounds with a trifluoromethyl group exhibited higher inhibition rates (>60%) at micromolar concentrations compared to their non-fluorinated counterparts. The study highlighted that structural modifications could further enhance these effects .

Study 2: Antimicrobial Efficacy

In another investigation, several derivatives of this compound were tested for their antimicrobial efficacy against Chlamydia. The presence of the trifluoromethyl group was essential for activity; compounds without this substituent demonstrated significantly reduced efficacy. This study suggests that modifications to the molecular structure can lead to enhanced selectivity and potency against specific pathogens .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for (2-Methyl-3-(trifluoromethyl)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation or trifluoromethylation of the benzene ring. For example, bromination at the 2-position followed by trifluoromethyl group introduction via nucleophilic substitution or radical-mediated methods. Key steps include:

- Solvent selection : Polar aprotic solvents like THF or methyl tert-butyl ether improve solubility of intermediates .

- Base optimization : Sodium hydroxide or triethylamine is critical for deprotonation and stabilizing reactive intermediates .

- Temperature control : Room temperature minimizes side reactions (e.g., over-alkylation) .

Monitoring via TLC or HPLC ensures reaction completion. Yields often range from 40–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Resolves trifluoromethyl (-CF3) signals as singlets or doublets, confirming substitution patterns (e.g., δ ≈ -60 ppm for meta-CF3 groups) .

- <sup>1</sup>H NMR : Methyl groups (δ 2.3–2.5 ppm) and benzylic amine protons (δ 1.5–2.0 ppm) validate structure .

- FT-IR : N-H stretches (~3350 cm<sup>-1</sup>) and C-F vibrations (~1150 cm<sup>-1</sup>) confirm functional groups .

- HRMS : Exact mass analysis (e.g., m/z 207.05 for C9H10F3N) ensures molecular integrity .

Q. How can researchers screen the biological activity of this compound in antimicrobial studies?

- Methodological Answer :

- Microbial assays : Test against Gram-positive (e.g., Bacillus cereus), Gram-negative (e.g., E. coli), and fungal strains (Candida albicans) using broth microdilution (MIC values). The trifluoromethyl group enhances membrane penetration and target binding .

- Comparative studies : Substitute CF3 with other electron-withdrawing groups (e.g., Cl, NO2) to assess structure-activity relationships (SAR) .

- Docking simulations : Model interactions with microbial enzymes (e.g., leucyl-tRNA synthetase) to predict binding modes .

Advanced Research Questions

Q. What strategies resolve enantiomeric separation challenges in this compound derivatives?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients for baseline separation .

- Derivatization : Convert amines to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR or X-ray analysis .

- Enzymatic resolution : Lipases or acylases selectively modify one enantiomer, enabling kinetic resolution .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes to track CYP450-mediated oxidation. CF3 groups resist metabolic degradation compared to CH3, enhancing half-life .

- Isotopic labeling : Synthesize <sup>18</sup>F or <sup>13</sup>C-labeled analogs for PET or NMR-based metabolite tracking .

- Computational modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp .

Q. What experimental approaches address contradictory data in biological activity studies?

- Methodological Answer :

- Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that skew bioactivity results .

- Crystallographic validation : Solve X-ray structures of protein-ligand complexes to confirm binding modes .

- Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) across labs to minimize variability .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) under inert gas (N2 or Ar) to prevent amine oxidation .

- PPE : Use nitrile gloves and fume hoods; amines can cause skin irritation .

- Spill management : Neutralize with dilute acetic acid before disposal .

Method Optimization

Q. How can solvent systems be optimized for large-scale synthesis?

- Methodological Answer :

- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity and higher boiling points .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve turnover frequency .

- Process analytics : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.